rac cis-Loxoprofen Alcohol
Overview
Description
rac cis-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-[(2-hydroxycyclopentyl)methyl]benzaldehyde with propionic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process may include steps like distillation and crystallization to purify the final product. Additionally, the use of high-pressure reactors can enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
rac cis-Loxoprofen Alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac cis-Loxoprofen Alcohol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: As the active metabolite of loxoprofen, it is researched for its therapeutic effects, including pain relief and inflammation reduction.
Mechanism of Action
The mechanism of action of rac cis-Loxoprofen Alcohol involves the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin-endoperoxide synthase (EC 1.14.99.1). By inhibiting these enzymes, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to reduced inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function, used for its anti-inflammatory effects.
Uniqueness
rac cis-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This specific configuration contributes to its effectiveness and selectivity in inhibiting COX enzymes, making it a valuable compound in medical research and pharmaceutical applications .
Properties
IUPAC Name |
2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-WDEVSDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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